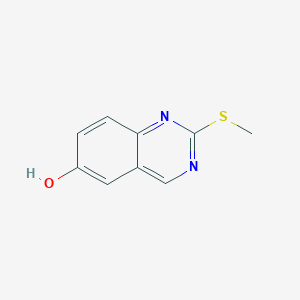

2-(Methylthio)quinazolin-6-ol

描述

2-(Methylthio)quinazolin-6-ol is a quinazoline derivative featuring a methylthio (-SCH₃) substituent at position 2 and a hydroxyl (-OH) group at position 4. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their versatility in binding biological targets. Key analogs include 6-methylquinazolin-4-ol, 6-methoxy-7-benzyloxyquinazolin-4-one, and substituted benzothiazoles or benzoxazoles, which share functional group similarities .

属性

分子式 |

C9H8N2OS |

|---|---|

分子量 |

192.24 g/mol |

IUPAC 名称 |

2-methylsulfanylquinazolin-6-ol |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-10-5-6-4-7(12)2-3-8(6)11-9/h2-5,12H,1H3 |

InChI 键 |

BAPOCQOIFQRFJN-UHFFFAOYSA-N |

规范 SMILES |

CSC1=NC=C2C=C(C=CC2=N1)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects at Position 2

The substituent at position 2 significantly influences electronic properties and bioactivity:

- Methylthio (-SCH₃): Enhances lipophilicity and may improve membrane permeability. Thioether groups are known to participate in hydrophobic interactions and hydrogen bonding.

- Trifluoromethyl (-CF₃) : In 6-methyl-7-(trifluoromethyl)quinazolin-4-ol, the electron-withdrawing CF₃ group increases metabolic stability and acidity of adjacent hydroxyl groups .

- Phenoxymethyl (-OCH₂Ph): Observed in 6-iodo-2-phenoxymethylquinazolin-4(3H)-ones, this group introduces aromaticity and bulk, which may modulate selectivity for enzyme active sites .

Table 1: Substituent Effects on Quinazoline Derivatives

Heterocyclic Core Modifications

Replacing the quinazoline core with benzothiazole or benzoxazole alters pharmacological profiles:

- Benzothiazole Derivatives: 2-[4-(Methylamino)phenyl]benzo[d]thiazol-6-ol (6-OH-BTA-1) exhibits structural similarity but replaces quinazoline’s dual nitrogen atoms with a sulfur-containing thiazole ring. This modification impacts π-stacking and hydrogen-bonding capabilities .

- Benzoxazole Derivatives : 2-Methyl-1,3-benzoxazol-6-ol (CAS 507-87-9) features an oxygen atom instead of sulfur, reducing electron density and altering solubility .

Table 2: Core Heterocycle Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。